Cas no 14547-73-0 (N-(4-bromophenyl)pyridine-2-carboxamide)

N-(4-bromophenyl)pyridine-2-carboxamide is a brominated aromatic amide compound featuring a pyridine-carboxamide scaffold linked to a 4-bromophenyl group. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of both a bromine substituent and a pyridine ring enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further derivatization. Its well-defined crystalline properties ensure consistent purity, making it suitable for precise chemical synthesis. The compound's stability under standard conditions and compatibility with common organic solvents further underscore its utility in medicinal chemistry and material science applications.
N-(4-bromophenyl)pyridine-2-carboxamide structure
14547-73-0 structure
商品名:N-(4-bromophenyl)pyridine-2-carboxamide
CAS番号:14547-73-0
MF:C12H9N2OBr
メガワット:277.11666
MDL:MFCD00583419
CID:829112
PubChem ID:836035

N-(4-bromophenyl)pyridine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-Pyridinecarboxamide, N-(4-bromophenyl)-
    • N-(4-bromophenyl)picolinamide
    • N-(4-bromophenyl)pyridine-2-carboxamide
    • 4'-Bromopicolinanilide
    • DTXSID90356881
    • AS-65032
    • 14547-73-0
    • W17329
    • SCHEMBL20990144
    • MFCD00583419
    • AKOS000185262
    • CS-0060611
    • Z27786834
    • DB-032330
    • 2-Pyridinecarboxamide,N-(4-bromophenyl)-
    • MDL: MFCD00583419
    • インチ: InChI=1S/C12H9BrN2O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h1-8H,(H,15,16)
    • InChIKey: RAJKUZRIZUSGKU-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)Br

計算された属性

  • せいみつぶんしりょう: 275.98983g/mol
  • どういたいしつりょう: 275.98983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 42Ų

じっけんとくせい

  • 密度みつど: 1.559
  • ふってん: 311 ºC
  • フラッシュポイント: 142 ºC

N-(4-bromophenyl)pyridine-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB513088-5g
N-(4-Bromophenyl)picolinamide; .
14547-73-0
5g
€172.80 2025-02-16
abcr
AB513088-5 g
N-(4-Bromophenyl)picolinamide; .
14547-73-0
5g
€172.80 2023-04-18
abcr
AB513088-25 g
N-(4-Bromophenyl)picolinamide; .
14547-73-0
25g
€441.00 2023-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLF004-250MG
N-(4-bromophenyl)pyridine-2-carboxamide
14547-73-0 95%
250MG
¥ 389.00 2023-03-31
eNovation Chemicals LLC
D951941-25g
2-Pyridinecarboxamide, N-(4-bromophenyl)-
14547-73-0 95%
25g
$215 2024-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLF004-5G
N-(4-bromophenyl)pyridine-2-carboxamide
14547-73-0 95%
5g
¥ 2,890.00 2023-03-31
Aaron
AR001DRA-5g
2-Pyridinecarboxamide, N-(4-bromophenyl)-
14547-73-0 95%
5g
$64.00 2025-01-21
1PlusChem
1P001DIY-1g
2-Pyridinecarboxamide, N-(4-bromophenyl)-
14547-73-0 95+%
1g
$17.00 2025-02-19
Ambeed
A871081-25g
N-(4-Bromophenyl)picolinamide
14547-73-0 95+%
25g
$261.0 2025-02-26
eNovation Chemicals LLC
D951941-1g
2-Pyridinecarboxamide, N-(4-bromophenyl)-
14547-73-0 95%
1g
$65 2025-02-21

N-(4-bromophenyl)pyridine-2-carboxamide 関連文献

N-(4-bromophenyl)pyridine-2-carboxamideに関する追加情報

Comprehensive Overview of N-(4-bromophenyl)pyridine-2-carboxamide (CAS 14547-73-0): Properties, Applications, and Research Insights

N-(4-bromophenyl)pyridine-2-carboxamide (CAS 14547-73-0) is a specialized organic compound gaining attention in pharmaceutical and materials science research. This heterocyclic amide derivative combines a pyridine ring with a 4-bromophenyl group, creating unique electronic and steric properties. Researchers are increasingly exploring its potential as a molecular scaffold for drug discovery, particularly in kinase inhibition and targeted protein degradation applications.

The compound's structural features make it valuable for structure-activity relationship (SAR) studies. The electron-withdrawing bromine atom at the para position influences the aromatic system's reactivity, while the pyridine-2-carboxamide moiety provides hydrogen bonding capabilities. Recent publications highlight its utility in developing allosteric modulators for neurological targets, aligning with growing interest in precision medicine approaches.

From a synthetic chemistry perspective, CAS 14547-73-0 serves as an important chemical intermediate for creating more complex architectures. Its crystallographic data reveals interesting packing patterns that inform crystal engineering strategies. The compound's moderate solubility in polar organic solvents facilitates its use in high-throughput screening platforms, addressing the pharmaceutical industry's need for diverse screening libraries.

Thermal analysis shows N-(4-bromophenyl)pyridine-2-carboxamide exhibits good stability below 200°C, making it suitable for various process chemistry applications. Computational studies predict favorable ADMET properties, though experimental verification remains ongoing. The bromine atom offers potential for further functionalization via cross-coupling reactions, a feature leveraged in fragment-based drug design campaigns.

In materials science, researchers are investigating this compound's photophysical properties for potential organic electronic applications. Preliminary studies suggest interesting charge transport characteristics when incorporated into molecular semiconductors. The donor-acceptor balance in its structure makes it relevant for optoelectronic material development, particularly in OLED research.

Quality control of CAS 14547-73-0 typically involves HPLC purity assessment and spectroscopic characterization (1H/13C NMR, IR, MS). Recent advances in analytical chemistry have enabled more precise quantification of this compound in complex matrices. Proper storage conditions (desiccated, protected from light) maintain its stability for long-term research use.

The scientific community continues to explore novel derivatives of this brominated pyridine carboxamide, particularly for selective enzyme inhibition. Its pharmacophore features appear in several patent applications related to inflammatory mediators and metabolic regulators. As research progresses, structure-based drug design approaches may reveal additional therapeutic applications for this versatile compound.

Environmental fate studies indicate N-(4-bromophenyl)pyridine-2-carboxamide undergoes biodegradation under appropriate conditions, with research ongoing to optimize green chemistry synthesis routes. The compound's ecological impact profile remains an active area of investigation as part of broader benign by design initiatives in chemical development.

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Amadis Chemical Company Limited
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